molecular formula C11H11F2N3OS B2743664 5-(4-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 832127-16-9

5-(4-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2743664
CAS No.: 832127-16-9
M. Wt: 271.29
InChI Key: QODLJXDAONXKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Difluoromethoxy)phenyl isocyanate”, also known as “1-(difluoromethoxy)-4-isocyanatobenzene”, is an organic building block containing an isocyanate group . It has a linear formula of F2CHOC6H4NCO and a molecular weight of 185.13 .


Molecular Structure Analysis

The molecular structure of “4-(Difluoromethoxy)phenyl isocyanate” is represented by the linear formula F2CHOC6H4NCO .


Physical and Chemical Properties Analysis

“4-(Difluoromethoxy)phenyl isocyanate” has a boiling point of 209 °C and a density of 1.323 g/mL at 25 °C .

Safety and Hazards

“4-(Difluoromethoxy)phenyl isocyanate” is considered hazardous. It may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3OS/c1-2-16-9(14-15-11(16)18)7-3-5-8(6-4-7)17-10(12)13/h3-6,10H,2H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODLJXDAONXKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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